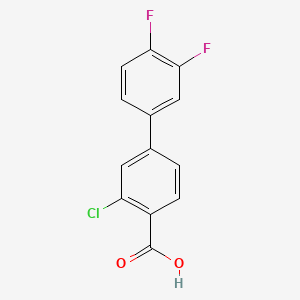

2-Chloro-4-(3,4-difluorophenyl)benzoic acid

CAS No.: 1261956-79-9

Cat. No.: VC2838287

Molecular Formula: C13H7ClF2O2

Molecular Weight: 268.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261956-79-9 |

|---|---|

| Molecular Formula | C13H7ClF2O2 |

| Molecular Weight | 268.64 g/mol |

| IUPAC Name | 2-chloro-4-(3,4-difluorophenyl)benzoic acid |

| Standard InChI | InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) |

| Standard InChI Key | SPJCVBACFLZVGJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identification

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a halogenated biphenyl derivative with a benzoic acid core. It is formally known by several systematic names including 3-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid and [1,1'-Biphenyl]-4-carboxylic acid, 3-chloro-3',4'-difluoro-.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid are summarized in the following table:

The compound's structure features a carboxylic acid group, which contributes to its acidic properties, and multiple halogen atoms (one chlorine and two fluorine atoms) that enhance its lipophilicity and influence its interactions with biological targets. The presence of these halogen substituents specifically at the 2-position (chlorine) and at the 3',4'-positions on the adjacent phenyl ring (fluorine atoms) creates a unique electronic distribution within the molecule.

Synthesis Methods

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions represent one of the most common approaches for synthesizing biphenyl structures similar to 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. This reaction typically involves:

-

An aryl halide component

-

An arylboronic acid reagent

-

A palladium catalyst system

-

Base and appropriate solvent conditions

The versatility of this method allows for precise control over the substitution pattern, making it suitable for introducing the specific arrangement of halogen atoms found in this compound.

Functional Group Modifications

After establishing the core structure, further modifications may include:

-

Oxidation reactions to convert methyl groups to carboxylic acids

-

Halogenation reactions to introduce chlorine and fluorine atoms

-

Protection-deprotection sequences to control reactivity at specific sites

The synthesis of related compounds, such as 2-chloro-4-thiamphenicol benzoic acid, involves oxidation of toluene derivatives under high-pressure oxygen atmospheres, followed by base-mediated workup and recrystallization . Similar approaches might be adapted for the synthesis of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid.

Research Applications

Chemical Synthesis Applications

2-Chloro-4-(3,4-difluorophenyl)benzoic acid serves as an important building block for the synthesis of more complex molecules. Its specific substitution pattern makes it valuable in:

-

Construction of libraries of biphenyl derivatives for structure-activity relationship studies

-

Preparation of functionalized materials with specific electronic properties

-

Serving as a key intermediate in multi-step synthetic pathways

Crystallographic Studies

The compound's well-defined structure makes it suitable for crystallographic investigations. Crystals of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid can be grown from dichloromethane (CH2Cl2) at room temperature, facilitating:

-

Detailed structural analysis through X-ray crystallography

-

Study of intermolecular interactions and packing arrangements

-

Investigation of structure-property relationships

Biological Activity

| Cell Line | Type | IC50 Range (nM) | Reference |

|---|---|---|---|

| MCF-7 | Breast cancer | 45-97 | |

| HCT-116 | Colon cancer | 6-99 | |

| HepG2 | Liver cancer | 48-90 |

The anticancer mechanisms of structurally related compounds typically include:

-

Induction of apoptosis in cancer cells

-

Cell cycle arrest, particularly in the G1 phase

-

Potential inhibition of specific kinases or other regulatory proteins involved in cancer progression

Pharmaceutical Development Applications

2-Chloro-4-(3,4-difluorophenyl)benzoic acid is classified under "Protein Degrader Building Blocks," suggesting its potential role in targeted protein degradation approaches in modern drug discovery . This emerging therapeutic strategy aims to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Structure-Activity Relationships

Influence of Halogen Substituents

The presence of chlorine and fluorine atoms in 2-Chloro-4-(3,4-difluorophenyl)benzoic acid significantly impacts its biological and physicochemical properties:

-

Enhanced Lipophilicity: Halogen atoms increase the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

-

Electronic Effects: The electron-withdrawing nature of halogens influences the electronic distribution within the molecule, affecting its interactions with biological targets.

-

Metabolic Stability: Halogenation, particularly fluorination, can increase metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Binding Interactions: Halogens can participate in halogen bonding with protein targets, potentially enhancing binding affinity and selectivity.

Carboxylic Acid Functionality

The carboxylic acid group provides important characteristics:

Current Research Trends and Future Directions

Emerging Applications

Current research involving 2-Chloro-4-(3,4-difluorophenyl)benzoic acid and related compounds is expanding in several directions:

-

Targeted Protein Degradation: As a building block for developing proteolysis-targeting chimeras (PROTACs) and molecular glues that can selectively degrade disease-relevant proteins .

-

Phosphorescent Sensors: Development of sensors for detecting biologically mobile zinc and other physiologically important metal ions.

-

Material Science Applications: Exploration of applications in electronic materials, particularly in organic light-emitting diodes (OLEDs) and related technologies.

Future Research Opportunities

Several promising research directions may further explore the potential of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid:

-

Comprehensive biological screening against diverse targets to identify novel applications

-

Optimization of synthetic routes to improve yield, purity, and scalability

-

Structure-activity relationship studies to develop more potent and selective derivatives

-

Investigation of potential therapeutic applications, particularly in antimicrobial and anticancer research

-

Development of novel formulations to enhance solubility and bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume